molecular formula C13H16O5 B143924 Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- CAS No. 137150-48-2

Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-

Cat. No. B143924
M. Wt: 252.26 g/mol
InChI Key: XKCVVOLOBWRONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-, also known as BHPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHPP belongs to the class of compounds known as phenolic acids, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- possesses potent anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of other diseases.

Mechanism Of Action

The exact mechanism of action of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Biochemical And Physiological Effects

Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has been shown to possess various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to induce changes in gene expression and alter the levels of various proteins involved in cancer cell survival and proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- in lab experiments is its potent anticancer properties, which make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, like any synthetic compound, Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- also has limitations, including the potential for toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-, including further studies to elucidate its mechanisms of action and potential therapeutic applications in other diseases. Additionally, studies could be conducted to optimize the synthesis method of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- and develop more efficient and cost-effective methods for producing the compound. Finally, studies could be conducted to evaluate the safety and efficacy of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- in animal models and clinical trials.

Synthesis Methods

Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- can be synthesized using a multi-step process involving the reaction of 4-hydroxybenzoic acid with 1-bromo-2-propanone, followed by the reaction of the resulting product with 2,5-dihydroxybenzaldehyde. The final step involves the reaction of the resulting product with butyric anhydride, which yields Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-.

properties

CAS RN

137150-48-2

Product Name

Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

4-(2-hydroxy-5-propanoylphenoxy)butanoic acid

InChI

InChI=1S/C13H16O5/c1-2-10(14)9-5-6-11(15)12(8-9)18-7-3-4-13(16)17/h5-6,8,15H,2-4,7H2,1H3,(H,16,17)

InChI Key

XKCVVOLOBWRONO-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)O)OCCCC(=O)O

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)OCCCC(=O)O

Other CAS RN

137150-48-2

synonyms

Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-

Origin of Product

United States

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